4-Bromo-2,3-dihydrobenzofuran-5-ol 4-Bromo-2,3-dihydrobenzofuran-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967571
InChI: InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2
SMILES:
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

4-Bromo-2,3-dihydrobenzofuran-5-ol

CAS No.:

Cat. No.: VC15967571

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,3-dihydrobenzofuran-5-ol -

Specification

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name 4-bromo-2,3-dihydro-1-benzofuran-5-ol
Standard InChI InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2
Standard InChI Key ZNDIZVZVURQQSN-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C(=C(C=C2)O)Br

Introduction

Molecular Structure and Physicochemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight215.04 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents (e.g., DMSO, ethanol)Inferred
StabilitySensitive to strong acids/bases

The hydroxyl group enhances solubility in polar solvents, while the bromine atom increases density and lipophilicity (logP ≈ 2.5–3.0, estimated). The compound’s hazard profile includes skin/eye irritation (H315, H319) and respiratory toxicity (H335), warranting handling precautions .

Synthetic Methodologies

Core Dihydrobenzofuran Synthesis

The patent CN105693666A outlines a two-step synthesis of 2,3-dihydrobenzofuran derivatives :

  • Formation of 2-phenylphenol:

    • React sodium phenate (C₆H₅ONa) with ethylene chlorohydrin (ClCH₂CH₂OH) in the presence of CuCl₂/FeCl₃ catalysts at 60–70°C.

    • Yield: ~70–80% after aqueous workup.

  • Cyclization to dihydrobenzofuran:

    • Heat 2-phenylphenol with ZnCl₂/MnCl₂ at 200–220°C to induce intramolecular etherification.

    • Distillation isolates the product (88–90°C at reduced pressure).

Functionalization to 4-Bromo-2,3-dihydrobenzofuran-5-ol

To introduce bromine and hydroxyl groups:

  • Bromination: Electrophilic substitution using Br₂/FeBr₃ at position 4, guided by the electron-donating hydroxyl group’s para directing effect.

  • Hydroxylation: Oxidative methods (e.g., Fenton’s reagent) or directed ortho-metalation could install the 5-OH group.

Optimization Challenges:

  • Regioselectivity in bromination requires careful control of reaction conditions.

  • Protecting groups (e.g., acetyl for -OH) may be necessary to prevent side reactions .

CompoundBioactivityReference
2,3-DihydrobenzofuranSolvent, fragrance intermediate
5-Methoxy-dihydrobenzofuranSerotonin receptor modulation
4-Bromo-5-OH derivativeTheoretical kinase/BET inhibition

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial potentials.

  • Computational Modeling: Predict binding affinities for targets like BRD4 or COX-2 using QSAR.

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